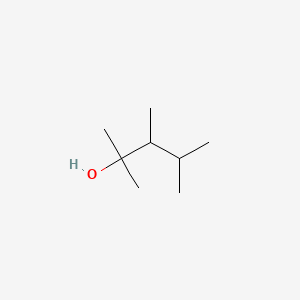

2,3,4-Trimethylpentan-2-ol

Descripción

Propiedades

IUPAC Name |

2,3,4-trimethylpentan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-6(2)7(3)8(4,5)9/h6-7,9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPXXARYDFWPGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70985173 | |

| Record name | 2,3,4-Trimethylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70985173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66576-26-9 | |

| Record name | 2-Pentanol, 2,3,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066576269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trimethylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70985173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3,4-Trimethylpentan-2-ol can be synthesized through several methods. One common approach involves the hydration of 2,3,4-trimethylpentene in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the addition of water to the alkene, resulting in the formation of the alcohol.

Industrial Production Methods

In industrial settings, this compound is produced through catalytic hydrogenation of 2,3,4-trimethylpentanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction reduces the ketone to the corresponding alcohol, yielding this compound.

Análisis De Reacciones Químicas

Types of Reactions

2,3,4-Trimethylpentan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,3,4-trimethylpentanone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to 2,3,4-trimethylpentane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

Oxidation: 2,3,4-Trimethylpentanone.

Reduction: 2,3,4-Trimethylpentane.

Substitution: 2,3,4-Trimethylpentyl chloride or bromide.

Aplicaciones Científicas De Investigación

2,3,4-Trimethylpentan-2-ol has several applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving alcohols.

Medicine: Research is being conducted on its potential use as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2,3,4-Trimethylpentan-2-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can influence the structure and function of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 2,3,4-Trimethylpentan-2-ol

- Synonyms: 1,1-Diisopropylethanol, Diisopropylmethylcarbinol, 2,3,4-Trimethylpentan-3-ol .

- CAS No.: 3054-92-0

- Molecular Formula : C₈H₁₈O

- Molecular Weight : 130.23 g/mol

- Structure : Tertiary alcohol with hydroxyl (-OH) group attached to a carbon bonded to three methyl groups and one pentyl chain .

Physical Properties :

- Appearance : Colorless to light yellow liquid.

- Purity : >97% (GC).

- Storage : Long-term stability under standard laboratory conditions .

Applications : Primarily used in laboratory settings as a synthetic intermediate or solvent due to its tertiary alcohol structure, which confers steric hindrance and reduced reactivity compared to primary/secondary alcohols .

Comparison with Structurally Similar Compounds

2,4,4-Trimethylpentan-2-ol (tert-Octyl Alcohol)

5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol

- CAS No.: 65113-99-7

- Molecular Formula : C₁₄H₂₆O

- Molecular Weight : 210.36 g/mol .

- Structure : Tertiary alcohol with a cyclopentenyl substituent.

- Applications: Used in fragrances due to its complex structure and low volatility. Classified as an environmentally hazardous substance (UN3082) in bulk transport .

3-Methylpentan-2-ol

- CAS No.: 565-60-6

- Molecular Formula : C₆H₁₄O

- Molecular Weight : 102.17 g/mol .

- Structure : Secondary alcohol with a shorter carbon chain.

- Key Differences :

Data Table: Comparative Analysis

Research Findings and Implications

- Degradation Pathways: 2,4,4-Trimethylpentan-2-ol is a byproduct of microbial degradation of alkylphenols, highlighting environmental persistence .

- Fragrance Safety : Cyclopentenyl derivatives like 5-(2,2,3-Trimethylcyclopentenyl)-3-methylpentan-2-ol require rigorous safety assessments due to their complex structures and ecological hazards .

- Reactivity Trends : Tertiary alcohols (e.g., this compound) exhibit lower oxidation rates compared to secondary alcohols like 3-methylpentan-2-ol due to steric hindrance .

Actividad Biológica

2,3,4-Trimethylpentan-2-ol, also known as 2-Pentanol, 2,3,4-trimethyl-, is a branched-chain alcohol with the molecular formula and a molecular weight of approximately 130.23 g/mol. This compound has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and organic synthesis.

- CAS Number : 66576-26-9

- Molecular Formula :

- Molecular Weight : 130.23 g/mol

- Density : 0.819 g/cm³

- Boiling Point : 150.4 °C at 760 mmHg

- Flash Point : 50 °C

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic effects:

- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties. It is believed to modulate signaling pathways involved in neuronal survival and apoptosis.

- Potential Anticancer Activity : Some investigations have pointed towards the compound's ability to inhibit cancer cell proliferation through mechanisms that may involve the modulation of specific oncogenic pathways.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interaction with cellular receptors and enzymes plays a crucial role in mediating its bioactivity.

Antimicrobial Activity

A study conducted on various alcohols demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Neuroprotection

In vitro studies on neuronal cell lines have shown that treatment with this compound resulted in reduced apoptosis under oxidative stress conditions. The compound appeared to upregulate antioxidant defenses and downregulate pro-apoptotic factors.

Anticancer Activity

Research focusing on breast cancer cell lines revealed that this compound inhibited cell growth in a dose-dependent manner. The IC50 value was found to be approximately 50 µM after 48 hours of treatment.

Safety and Toxicology

Safety assessments indicate that while the compound shows promise for various applications, it also poses certain risks. The GHS classification indicates it may cause skin irritation and respiratory issues if inhaled or ingested in large quantities.

| Hazard Statement | Description |

|---|---|

| H227 | Combustible liquid |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.